molecular formula C19H24N2O4S B4391344 N-(2-ethoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide

N-(2-ethoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide

Cat. No.: B4391344
M. Wt: 376.5 g/mol
InChI Key: PUBZYLMJSAVOEQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.14567842 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of N-(2-ethoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide are yet to be fully identified. The compound is currently under investigation for its potential biological activities .

Mode of Action

The mode of action of N-(2-ethoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide involves interactions with its targets, leading to changes at the molecular level. These interactions are being studied using various computational tools, including Density Functional Theory (DFT), to understand the electron behavior, wave function, and intermolecular interactions .

Biochemical Pathways

The compound’s reactivity has been analyzed in both polar protic and polar aprotic liquids, providing insights into its potential biochemical interactions .

Pharmacokinetics

The pharmacokinetics of N-(2-ethoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently under investigation. Preliminary studies have predicted the drug mechanism ADMET and mol inspiration values .

Result of Action

The molecular and cellular effects of N-(2-ethoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide’s action are being studied. A molecular docking study has been carried out to investigate the potential fungal and cancer activities of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-ethoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide. The compound’s reactivity has been analyzed in different solvents, providing insights into how the action environment might affect its behavior .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-20-26(23,24)16-12-9-15(10-13-16)11-14-19(22)21-17-7-5-6-8-18(17)25-4-2/h5-10,12-13,20H,3-4,11,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBZYLMJSAVOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.